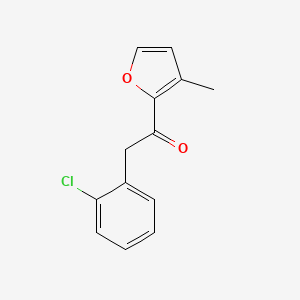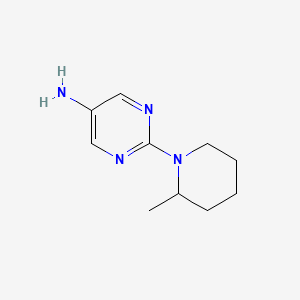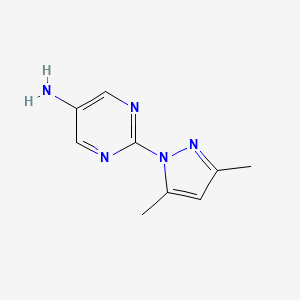
1-(2-Chlorobenzoyl)piperidin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives, such as 1-(2-Chlorobenzoyl)piperidin-3-amine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Pharmacological Significance
Piperidine derivatives, including 1-(2-Chlorobenzoyl)piperidin-3-amine, are present in more than twenty classes of pharmaceuticals. They are crucial for designing drugs due to their significant role in the pharmaceutical industry. The development of methods for the synthesis of substituted piperidines is a key task in modern organic chemistry, as these compounds are involved in intra- and intermolecular reactions leading to various biologically active piperidine derivatives .
Alzheimer’s Disease Treatment
Novel piperidine derivatives have been studied for their potential in treating Alzheimer’s disease. Specifically, derivatives with piperidine groups have shown antiaggregatory and antioxidant effects, which are beneficial in multi-targeted approaches to Alzheimer’s disease treatment .
Anticancer Applications
Piperidine moieties are found in compounds that exhibit antiproliferation and antimetastatic effects on various types of cancers. The presence of piperidine in these compounds contributes to their effectiveness against cancer cells .
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as Piperine, demonstrate powerful antioxidant actions. These compounds are capable of hindering or suppressing free radicals, which is valuable in the prevention of oxidative stress-related diseases .
Antimicrobial and Antifungal Effects
Piperidine derivatives are utilized for their antimicrobial and antifungal properties. These compounds play an important role in developing treatments for infections caused by bacteria and fungi .
Analgesic and Anti-inflammatory Uses
Due to their pharmacophoric features, piperidine derivatives are used as analgesic and anti-inflammatory agents. They provide relief from pain and reduce inflammation, making them useful in various therapeutic applications .
Antipsychotic Potential
Compounds with a piperidine nucleus are being explored for their antipsychotic effects. These derivatives may offer new avenues for the treatment of psychiatric disorders .
Antihypertensive and Cardiovascular Applications
Piperidine derivatives also find applications in the management of hypertension and other cardiovascular conditions. Their ability to modulate blood pressure and impact cardiovascular health is an area of ongoing research .
Safety and Hazards
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-(2-Chlorobenzoyl)piperidin-3-amine, is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring new applications for these compounds.
Propriétés
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-6-2-1-5-10(11)12(16)15-7-3-4-9(14)8-15/h1-2,5-6,9H,3-4,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQYVRPMFGVZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzoyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1465666.png)



![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)

![1-[(Ethylamino)methyl]cyclopentan-1-amine](/img/structure/B1465678.png)



![1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465683.png)
![3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1465684.png)